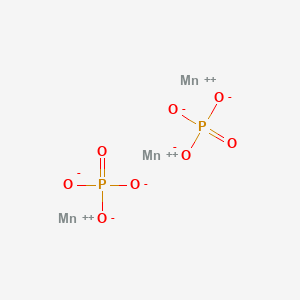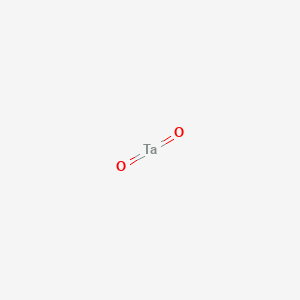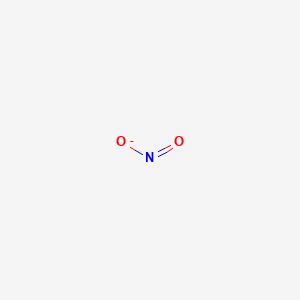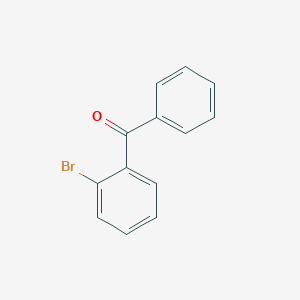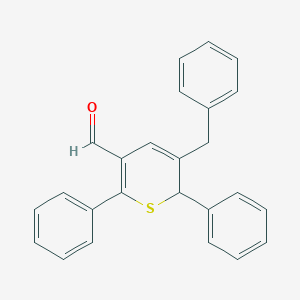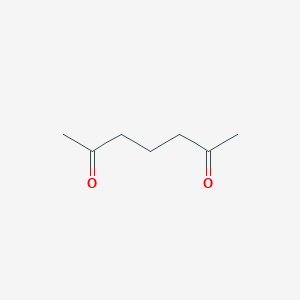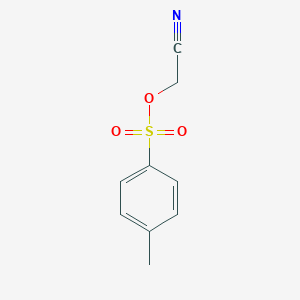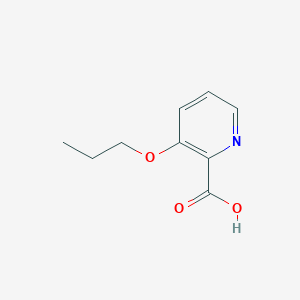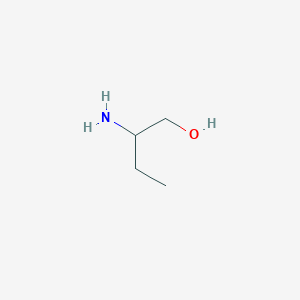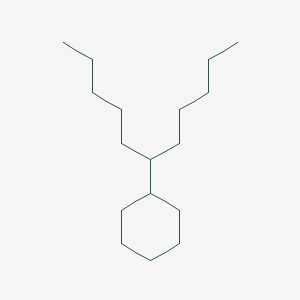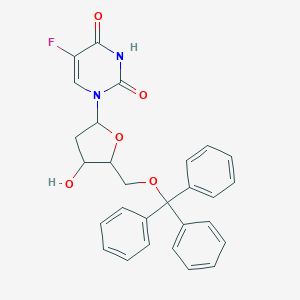
Disperseyellow39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disperse Yellow 39, also known as 2-[(4-(Dimethylamino)phenyl)methylene]-1,2-dihydro-3H-indol-3-one, is an organic dye widely used in the textile industry. It is a yellow powder that is insoluble in water but soluble in organic solvents. This compound is known for its excellent light resistance, washing resistance, and solvent resistance, making it suitable for dyeing synthetic fibers such as polyester, nylon, and acrylic .
Aplicaciones Científicas De Investigación
Disperse Yellow 39 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The dye is employed in various staining techniques to visualize biological samples.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Mecanismo De Acción
Target of Action
Disperse Yellow 39, with the molecular formula C17H16N2O , is a type of disperse dye. Disperse dyes were originally developed for the dyeing of cellulose acetate and can also be used to dye nylon, triacetate, polyester, and acrylic fibers . The primary targets of Disperse Yellow 39 are these types of fibers.
Mode of Action
The general structure of disperse dyes, including Disperse Yellow 39, is small, planar, and non-ionic, with attached polar functional groups . This shape makes it easier for the dye to slide between the tightly packed polymer chains of the fibers. The polar groups improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .
Pharmacokinetics
It’s known that disperse dyes are substantially water-insoluble . They are finely ground in the presence of a dispersing agent, then sold as a paste or spray, dried, and sold as a powder . This suggests that the bioavailability of Disperse Yellow 39 may be influenced by its formulation and the method of its application.
Result of Action
The primary result of the action of Disperse Yellow 39 is the coloration of fibers. The dye’s small size and planar structure allow it to slide between the tightly packed polymer chains of the fibers. The attached polar functional groups improve the water solubility of the dye and enhance the dipolar bonding between the dye and the polymer, resulting in the coloration of the fibers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disperse Yellow 39 is typically synthesized through a series of chemical reactions involving the condensation of 4-(Dimethylamino)benzaldehyde with indole-3-one. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, Disperse Yellow 39 is produced by finely grinding the dye in the presence of a dispersing agent. The resulting paste is then dried and sold as a powder. This method ensures uniform particle size and enhances the dye’s stability and dyeing rate under alkaline conditions .
Análisis De Reacciones Químicas
Types of Reactions: Disperse Yellow 39 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinonoid structures, while reduction can produce leuco forms of the dye .
Comparación Con Compuestos Similares
- Disperse Yellow 3
- Disperse Yellow 5
- Disperse Yellow 54
Comparison: Disperse Yellow 39 is unique due to its superior light and washing resistance compared to other similar compounds. While Disperse Yellow 3 and Disperse Yellow 5 also offer good dyeing properties, they may not match the overall performance of Disperse Yellow 39 in terms of stability and resistance to environmental factors .
Disperse Yellow 39 stands out as a versatile and reliable dye with extensive applications in various fields, making it a valuable compound in both industrial and research settings.
Propiedades
Número CAS |
12236-29-2 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3/b16-11+ |
Clave InChI |
QHKZIUJTLUGSEX-LFIBNONCSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


